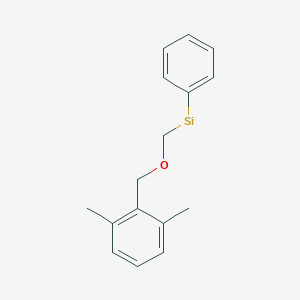
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- is a chemical compound with the molecular formula C14H21O2P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a 2-methylbenzoyl group and two 1-methylethyl groups.
Méthodes De Préparation
The synthesis of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methylbenzoyl chloride with diisopropylphosphine oxide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted phosphine oxides.
Applications De Recherche Scientifique
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator in polymer chemistry and has similar applications in industry.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use in dental composites and other polymer-based materials.
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- stands out due to its unique structure and specific applications in various fields, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
648432-58-0 |
|---|---|
Formule moléculaire |
C14H21O2P |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
di(propan-2-yl)phosphoryl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H21O2P/c1-10(2)17(16,11(3)4)14(15)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
Clé InChI |
ILBNCGGSUIFHII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)P(=O)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)

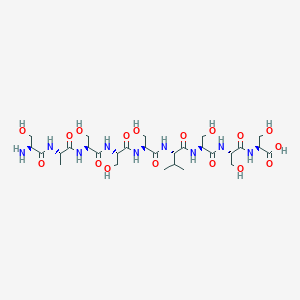
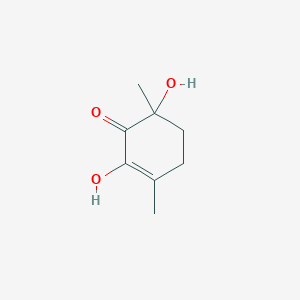
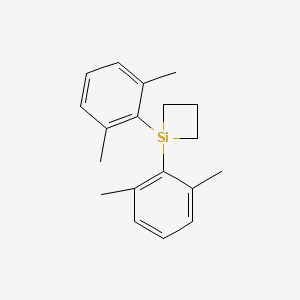
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
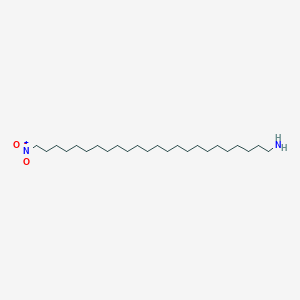
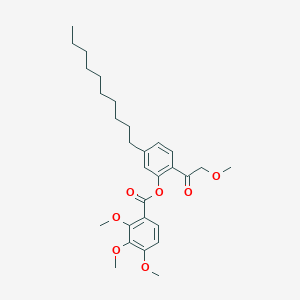
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
